(5Z)-5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
(5E)-5-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a hydrazone moiety, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE typically involves the condensation of 3-chloro-2-methylphenylhydrazine with a suitable aldehyde or ketone, followed by cyclization and nitrile formation. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
Scientific Research Applications
(5E)-5-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of (5E)-5-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylphenylhydrazine: A precursor in the synthesis of the compound.
Hydrazones: Compounds with similar hydrazone moieties.
Nitriles: Compounds containing nitrile groups.
Uniqueness
(5E)-5-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H15ClN4O3 |
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Molecular Weight |
346.77 g/mol |
IUPAC Name |
5-[(3-chloro-2-methylphenyl)diazenyl]-2-hydroxy-1-(2-hydroxyethyl)-4-methyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15ClN4O3/c1-9-11(8-18)15(23)21(6-7-22)16(24)14(9)20-19-13-5-3-4-12(17)10(13)2/h3-5,22-23H,6-7H2,1-2H3 |
InChI Key |
ZVDYGDCVXCGTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=NC2=C(C(=C(N(C2=O)CCO)O)C#N)C |
Origin of Product |
United States |
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